N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is an organic compound that features a fluorophenyl group and a methylpyrimidinylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 3-fluoroaniline and 6-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate to form the intermediate thioether.
Acetamide Formation: The intermediate thioether is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylpyrimidinylthio groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
- N-(3-bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
- N-(3-methylphenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
Uniqueness
N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9-5-13(16-8-15-9)19-7-12(18)17-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDJZFUCLRAVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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